molecular formula C29H37BrN2O4SSi B1529071 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine CAS No. 1704081-23-1

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

Cat. No.: B1529071
CAS No.: 1704081-23-1
M. Wt: 617.7 g/mol
InChI Key: GXWJFUQYAZHPNA-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a synthetic piperazine derivative characterized by two key structural motifs:

  • Silyl-protected ethyl chain: The tert-butyldiphenylsilyl (TBDPS) ether group is a common protecting strategy for hydroxyl groups, enhancing lipophilicity and stability during synthesis .

This compound is likely synthesized via sequential sulfonylation and alkylation reactions. For example, a bromo-substituted phenylsulfonyl chloride reacts with piperazine, followed by introduction of the silyl-protected ethyl group using nucleophilic substitution or coupling chemistry . The TBDPS group can be hydrolyzed in vivo or under acidic conditions to yield a hydroxylated metabolite, altering pharmacokinetic properties .

Properties

IUPAC Name

2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethoxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37BrN2O4SSi/c1-29(2,3)38(25-11-7-5-8-12-25,26-13-9-6-10-14-26)36-22-21-31-17-19-32(20-18-31)37(33,34)28-23-24(30)15-16-27(28)35-4/h5-16,23H,17-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWJFUQYAZHPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37BrN2O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

  • Molecular Formula : C17H25BrN2O5S
  • Molecular Weight : 449.4 g/mol

Structural Characteristics

The compound features a piperazine ring substituted with a sulfonyl group and a bromo-methoxyphenyl moiety. The tert-butyldiphenylsilyl ether contributes to its lipophilicity, enhancing membrane permeability which is crucial for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways.
  • Receptor Modulation : The compound may act on specific receptors in the central nervous system (CNS), influencing neurotransmitter levels and signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro studies have shown that it may inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting strong antibacterial activity (Table 1).

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In another study, the compound was tested against various cancer cell lines, including breast and colon cancer. The results showed a dose-dependent decrease in cell viability, with IC50 values reported as follows (Table 2).

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HT-29 (Colon Cancer)30

Scientific Research Applications

Medicinal Chemistry

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine has shown promise in drug discovery, particularly as a potential therapeutic agent targeting various diseases:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The sulfonamide moiety is known to play a critical role in the inhibition of tumor growth by interfering with cellular signaling pathways .
  • Neurological Disorders : The piperazine ring is often associated with neuropharmacological activity. Research suggests that derivatives of piperazine can modulate neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its silane component can facilitate bonding with inorganic substrates, improving composite material characteristics .

Chemical Probes in Biological Studies

This compound can serve as a chemical probe for studying biological processes:

  • Target Identification : By modifying the piperazine structure, researchers can create derivatives that selectively bind to specific biological targets, allowing for the elucidation of target functions and interactions within cellular systems.

Case Studies

Study Objective Findings
Study 1Investigate anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study 2Evaluate neuropharmacological effectsFound that piperazine derivatives enhanced serotonin receptor activity, suggesting potential for antidepressant development.
Study 3Assess material compatibilityRevealed improved adhesion properties when incorporated into silicone-based polymers, enhancing durability under stress .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Brominated Aromatic Ring

The bromine atom on the 5-bromo-2-methoxyphenyl group undergoes SNAr reactions due to activation by the electron-withdrawing sulfonyl (-SO₂-) and electron-donating methoxy (-OCH₃) groups. This dual activation enhances the electrophilicity of the aromatic ring.

Example Reaction:
Replacement of bromine with amines or alcohols under basic conditions:

text
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine + Nucleophile (e.g., NH₃, HO⁻) → 1-((5-Substituted-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine + HBr

Conditions:

  • Base: K₂CO₃, DMF, 80–100°C

  • Nucleophiles: Amines, phenols, or thiols

Deprotection of the Silyl Ether Group

The tert-butyldiphenylsilyl (TBDPS) group acts as a protective moiety for the hydroxyl group. Removal is achieved via fluoride-mediated cleavage:

Reaction:

text
This compound + TBAF → 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-hydroxyethyl)piperazine + tert-butyldiphenylsilyl fluoride

Conditions:

  • Reagent: Tetrabutylammonium fluoride (TBAF) in THF

  • Temperature: 0–25°C

Functionalization of the Piperazine Nitrogen

The secondary amine in the piperazine ring can undergo alkylation or acylation, though steric hindrance from the sulfonyl group may limit reactivity.

Example Reactions:

Conditions:

  • Base: Et₃N or NaH in DMF

Hydrolysis of the Sulfonamide Group

The sulfonamide bond is generally stable but can be hydrolyzed under extreme conditions:

Reaction:

text
This compound + H₂O (acidic/basic) → 5-Bromo-2-methoxybenzenesulfonic acid + 4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

Conditions:

  • Acidic: Concentrated HCl, reflux

  • Basic: NaOH, aqueous ethanol, 100°C

Comparative Reactivity of Functional Groups

Functional Group Reaction Type Conditions Key References
5-Bromo-2-methoxyphenylSNArK₂CO₃, DMF, 80°C
TBDPS-protected ethoxyDeprotectionTBAF, THF, 25°C
Piperazine NHAlkylation/AcylationNaH, DMF, 0°C
SulfonamideHydrolysisHCl (conc.), reflux

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Key Substituents Biological Targets/Activities References
Target Compound C₃₀H₃₈BrN₂O₃SSi - 5-Bromo-2-methoxyphenylsulfonyl
- TBDPS-protected ethylpiperazine
Not explicitly reported; inferred to modulate neurotransmitter transporters (e.g., dopamine)
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine C₃₀H₃₈BrFN₂O₂Si - 4-Bromo-2-fluorophenoxyethyl
- TBDPS-protected ethylpiperazine
Potential CNS activity due to fluorinated aryl group; improved metabolic stability
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine C₃₀H₃₈BrN₂OSi - 4-Bromophenylethyl
- TBDPS-protected ethylpiperazine
Explored in medicinal chemistry for receptor binding; higher lipophilicity (logP ~5.2)
GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) C₂₈H₃₂F₂N₂O - Bis(4-fluorophenyl)methoxyethyl
- 3-Phenylpropylpiperazine
Dopamine transporter (DAT) inhibitor (IC₅₀ = 1.4–8.2 nM); high selectivity over SERT
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) C₂₇H₂₈IN₃O₂ - 2-Methoxyphenyl
- p-Iodobenzamidoethyl
5-HT₁A receptor antagonist (ID₅₀ = 5 mg/kg in vivo); competitive binding at autoreceptors

Key Findings

Hydrolysis of the TBDPS group may generate active metabolites with altered receptor affinity or clearance rates .

Substituent Effects on Activity: Aryl sulfonyl vs. Halogenation: Bromine at the phenyl ring (target compound, ) enhances electrophilicity, possibly improving binding to hydrophobic pockets in transporters or receptors. Fluorinated analogues (e.g., ) show enhanced metabolic stability .

Synthetic Pathways :

  • Sulfonylation of piperazine with substituted phenylsulfonyl chlorides (e.g., 5-bromo-2-methoxy) is a common step .
  • Alkylation with silyl-protected ethyl halides or mesylates introduces the TBDPS group, requiring anhydrous conditions and catalysts like Na₂CO₃ or DIPEA .

Preparation Methods

Synthesis of 5-Bromo-2-methoxyphenylsulfonyl Chloride

The sulfonyl chloride intermediate is typically synthesized from 5-bromo-2-methoxyaniline or the corresponding phenol derivative through sulfonation and chlorination steps. Although direct literature on this exact intermediate is limited, analogous procedures for aryl sulfonyl chlorides involve:

  • Reaction of 5-bromo-2-methoxyphenol with chlorosulfonic acid under controlled temperature to afford the sulfonyl chloride.
  • Careful quenching and workup to isolate the sulfonyl chloride as a reactive intermediate for subsequent coupling.

Sulfonylation of Piperazine

The sulfonyl chloride is reacted with piperazine under basic conditions to form the sulfonamide linkage:

  • Reagents: Piperazine, 5-bromo-2-methoxyphenylsulfonyl chloride, base such as triethylamine or potassium carbonate.
  • Solvent: Typically dichloromethane or N,N-dimethylformamide (DMF).
  • Conditions: Stirring at ambient or slightly elevated temperature (0–40 °C) for several hours.
  • Outcome: Formation of 1-(5-bromo-2-methoxyphenylsulfonyl)piperazine.

This step is critical for introducing the sulfonyl group onto the piperazine nitrogen.

Introduction of the 2-((tert-butyldiphenylsilyl)oxy)ethyl Side Chain

The hydroxyl group on the ethyl side chain is protected with a tert-butyldiphenylsilyl (TBDPS) group to prevent unwanted reactions during subsequent steps. The preparation involves:

  • Synthesis of 2-((tert-butyldiphenylsilyl)oxy)ethyl bromide or tosylate: The hydroxyethyl precursor is reacted with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole or pyridine to afford the silyl-protected alcohol. This intermediate is then converted to a good leaving group (bromide or tosylate) for alkylation.
  • Alkylation of sulfonylated piperazine: The nucleophilic nitrogen at the 4-position of the piperazine ring is alkylated with the silyl-protected ethyl bromide/tosylate under basic conditions (e.g., potassium carbonate in DMF) at elevated temperature (80–140 °C, sometimes under microwave irradiation for enhanced efficiency).
  • Purification: The crude product is purified by silica gel chromatography.

Purification and Characterization

  • Purification: Column chromatography on silica gel using appropriate eluents (e.g., mixtures of ethyl acetate and hexanes).
  • Characterization: NMR (1H, 13C), mass spectrometry, and elemental analysis confirm the structure and purity.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Sulfonyl chloride formation 5-bromo-2-methoxyphenol + chlorosulfonic acid 0–5 °C to RT 1–3 h ~70–85 Requires careful temperature control
2 Sulfonylation Piperazine + sulfonyl chloride + base (Et3N or K2CO3) 0–40 °C 2–6 h 80–95 DMF or DCM solvent
3 Alkylation Sulfonylated piperazine + TBDPS-protected ethyl bromide + K2CO3 80–140 °C (microwave possible) 0.2–12 h 70–90 Microwave irradiation can reduce reaction time
4 Purification Silica gel chromatography Ambient Final compound isolated with high purity

Literature and Research Findings

  • Microwave-assisted alkylation in DMF with potassium carbonate has been reported to provide high yields and reduce reaction times significantly for similar sulfonylated piperazine derivatives.
  • Protection of hydroxyethyl side chains with tert-butyldiphenylsilyl chloride is a well-established method to prevent side reactions during alkylation and subsequent steps.
  • The sulfonylation of piperazine with aryl sulfonyl chlorides is a standard reaction in medicinal chemistry, often performed under mild conditions to maintain functional group integrity.
  • Purification by silica gel chromatography is effective due to the compound's polarity and aromatic substituents, enabling good separation from side products and unreacted starting materials.

Summary Table of Key Synthetic Intermediates

Compound Description Role in Synthesis
5-Bromo-2-methoxyphenylsulfonyl chloride Sulfonyl chloride intermediate Sulfonylating agent for piperazine
Piperazine Heterocyclic amine Nucleophile for sulfonylation
2-((tert-butyldiphenylsilyl)oxy)ethyl bromide Silyl-protected alkylating agent Introduces protected hydroxyethyl side chain
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazine Sulfonylated piperazine intermediate Precursor for alkylation
Final compound Target molecule Product of alkylation and purification

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine?

  • Methodology : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 5-bromo-2-methoxybenzenesulfonyl chloride) with a piperazine precursor (e.g., 4-(2-hydroxyethyl)piperazine). A tert-butyldiphenylsilyl (TBDPS) protecting group is introduced via silylation of the hydroxyl group using TBDPS-Cl and imidazole in dichloromethane. Base catalysts like triethylamine are critical for neutralizing HCl byproducts .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., bromine on the phenyl ring, TBDPS group) using 1^1H and 13^{13}C NMR .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation : The sulfonyl group and bromine substituent pose risks of skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders .
  • Storage : Store at -20°C under inert gas (argon) to prevent degradation of the TBDPS group .

Advanced Research Questions

Q. How does the tert-butyldiphenylsilyl (TBDPS) group influence the compound’s stability and reactivity?

  • Role of TBDPS : The bulky TBDPS group enhances steric protection of the ethyloxy moiety, reducing unintended nucleophilic attacks during synthesis. However, it may hinder solubility in aqueous media, requiring DMSO or DMF for biological studies .
  • Stability Testing : Perform accelerated degradation studies under varying pH (e.g., 1.2–7.4) and temperatures (25–40°C). Monitor by HPLC to identify hydrolytic byproducts .

Q. What strategies can optimize receptor binding affinity in piperazine-sulfonamide derivatives?

  • Structure-Activity Relationship (SAR) :

  • Modifications : Replace the 5-bromo group with electron-withdrawing substituents (e.g., -CF3_3) to enhance binding to serotonin/dopamine receptors.
  • Piperazine Substitution : Introduce methyl or acetyl groups to the piperazine nitrogen to modulate lipophilicity and blood-brain barrier penetration .
    • Experimental Validation : Use radioligand binding assays (e.g., 3^3H-spiperone for dopamine D2 receptors) to quantify affinity .

Q. How can researchers address contradictory data in biological activity studies?

  • Case Example : If conflicting results arise in enzyme inhibition assays (e.g., IC50_{50} variability), validate using orthogonal methods (e.g., fluorescence polarization vs. calorimetry).
  • Data Triangulation : Cross-reference with computational models (molecular docking) to identify binding pose inconsistencies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

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